N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylacrylamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylacrylamide, also known as BFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFA belongs to the class of acrylamide derivatives, which are widely used in medicinal chemistry for their diverse biological activities.
Scientific Research Applications
Alternatives to Methyl Bromide Treatments
Research on alternatives to methyl bromide, a broad-spectrum pesticide, has led to exploring other compounds for pest control. This is due to methyl bromide's ozone-depleting properties. Alternatives include various physical methods and chemical treatments, suggesting that compounds like "N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylacrylamide" could be investigated for their pesticidal properties or as part of integrated pest management systems (Fields & White, 2002).
Synthesis and Receptor Binding
Compounds with structures related to "this compound" have been studied for their receptor binding characteristics, particularly in the context of cocaine receptors. This suggests potential applications in neurological research or drug development (Milius et al., 1991).
Synthesis of Aryl-Substituted Ligands
The synthesis of aryl-substituted ligands, including those involving bromo and fluoro substituents, has implications for the development of new materials or catalysts. Such compounds could serve as intermediates in creating complex organometallic structures with potential applications in catalysis or materials science (Greco, Popa, & Schrock, 1998).
Fluoride Ion Sensing in Water
Compounds incorporating bromo and fluoro groups have been utilized in the development of sensors for detecting fluoride ions in water, indicating potential environmental monitoring applications. This suggests that "this compound" could be explored for its sensor capabilities, particularly in environmental science (Hirai et al., 2016).
Properties
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c1-11(9-12-5-3-2-4-6-12)16(20)19-15-8-7-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXBFCFXFKKPHU-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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